molecular formula C20H25NO3 B2988339 tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate CAS No. 2140326-53-8

tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate

Cat. No.: B2988339
CAS No.: 2140326-53-8
M. Wt: 327.424
InChI Key: IYKUBWYGMWVVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate: is a chemical compound with the molecular formula C20H25NO3 and a molecular weight of 327.42 g/mol . It is characterized by the presence of a tert-butyl group, a benzyloxy group, and a phenylethyl group attached to a carbamate moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Mechanism of Action

Target of Action

Tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate is a complex organic compound that interacts with various targets in the body. It’s known that the compound is a protected hydroxylamine , which suggests that it may interact with enzymes or receptors that process or bind to hydroxylamines.

Mode of Action

The compound’s mode of action involves its interaction with its targets and the resulting changes. It undergoes a C-N cross-coupling reaction with fluorescein ditriflate . Additionally, it participates in facile intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .

Biochemical Pathways

The compound affects several biochemical pathways. It’s involved in the synthesis of seven-membered cyclic hydroxamic acids . This suggests that it may play a role in the regulation of enzymes that interact with hydroxamic acids.

Result of Action

Given its involvement in the synthesis of cyclic hydroxamic acids , it may influence cellular processes that are regulated by these acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 1-[2-(benzyloxy)phenyl]ethylamine . The reaction is carried out in the presence of a suitable solvent, such as toluene, and a base, such as potassium carbonate (K2CO3). The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of cyclic hydroxamic acids and other nitrogen-containing compounds .

Biology

In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in various biochemical assays. It is also used in the development of new pharmaceuticals .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates and as a reference compound in pharmacological studies .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate is unique due to the presence of both the benzyloxy and phenylethyl groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and make it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

tert-butyl N-[1-(2-phenylmethoxyphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-15(21-19(22)24-20(2,3)4)17-12-8-9-13-18(17)23-14-16-10-6-5-7-11-16/h5-13,15H,14H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKUBWYGMWVVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.